molecular formula C11H8FN3O2 B6431425 N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 371925-29-0

N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B6431425
CAS RN: 371925-29-0
M. Wt: 233.20 g/mol
InChI Key: YJMNZCXQZOGVEV-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as 4-FPH, is an analog of the widely studied compound phenylpiperazine (PPZ). It is used as a research chemical in laboratory experiments and has been studied for its potential therapeutic applications. 4-FPH is a small molecule that is structurally related to PPZ and is a potent serotonin 5-HT1A receptor agonist. It has been studied for its potential to treat a range of conditions, including anxiety, depression, and schizophrenia.

Scientific Research Applications

N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has been studied extensively in laboratory experiments for its potential therapeutic applications. It has been found to be a potent serotonin 5-HT1A receptor agonist, and has been studied for its potential to treat a range of conditions, including anxiety, depression, and schizophrenia. It has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction. Additionally, N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has been studied for its potential to act as an antidepressant and anxiolytic drug.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide in laboratory experiments include its simple synthesis, its potency as a serotonin 5-HT1A receptor agonist, and its potential to act as an antidepressant and anxiolytic drug. The main limitation of using N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide in laboratory experiments is its lack of long-term safety data in humans, as it is still an experimental compound.

Future Directions

The future directions for N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide research include further studies on its potential therapeutic applications, such as its potential to treat anxiety, depression, and schizophrenia. Additionally, further studies could be conducted to investigate its potential to reduce drug-seeking behavior in animal models of addiction, as well as its potential to act as an anti-inflammatory and antioxidant agent. Further studies could also be conducted to investigate its potential to act as a neuroprotective agent, and its potential to modulate the immune system. Additionally, further studies could be conducted to investigate its potential to act as an appetite suppressant and to reduce body weight. Finally, further studies could be conducted to investigate its potential interactions with other drugs and to investigate its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is relatively simple and can be achieved by the reaction of 4-fluorobenzaldehyde and N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in the presence of a base such as sodium methoxide. The reaction is carried out at a temperature of 70°C and is complete within 1 hour. The product is then purified by column chromatography and recrystallized from methanol to obtain the desired product.

properties

IUPAC Name

N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2/c12-7-1-3-8(4-2-7)13-11(17)9-5-6-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMNZCXQZOGVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331745
Record name N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide

CAS RN

371925-29-0
Record name N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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